![molecular formula C11H9N3O3 B121857 8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol CAS No. 159325-84-5](/img/structure/B121857.png)
8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol
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Description
8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a five-membered ring with nitrogen and oxygen atoms. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
One of the main applications of compounds related to 8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol is in the domain of antimicrobial and antioxidant activities. For instance, a study highlighted the synthesis and biological activities of new series of indolo[3,2-c]isoquinoline derivatives. A specific compound from this series exhibited potent antimicrobial activity against several bacteria and fungi. Additionally, certain compounds in this series showed promising radical scavenging and ferrous ion chelation properties, indicating significant antioxidant activities (Verma, 2018).
Synthesis and Chemical Properties
Another key application is in the field of synthetic chemistry, where these compounds serve as intermediates or targets for the synthesis of complex molecules. For example, a method was described for synthesizing indolo[3,2-c]isoquinolin-5-ones/thiones and their derivatives, showcasing the compound's versatility in the synthesis of heterocyclic compounds (Hiremath, Saundane, & Mruthyunjayaswamy, 1993).
Bioactivity Enhancement
The incorporation of 1,3,4-oxadiazole moieties into compounds is recognized for enhancing bioactivity. This is evident in a study that combined multiple functionalities including heterocyclic azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide to improve the bioactivity potential of synthesized molecules. These compounds displayed modest antibacterial potential, with certain derivatives showing significant activity against specific bacterial strains and enzymes (Virk et al., 2023).
Therapeutic Applications
Compounds with 1,3,4-oxadiazole scaffolds are also explored for their therapeutic potential. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized and evaluated for their antibacterial, hemolytic, and enzyme inhibition activities. The synthesized derivatives demonstrated varied biological activities, indicating their potential as therapeutic agents (Rubab et al., 2015).
properties
IUPAC Name |
1-(6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-5-9(6(2)15)10-8(14(5)16)4-3-7-11(10)13-17-12-7/h3-4,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVCYIWTIZJMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1O)C=CC3=NON=C32)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351569 |
Source
|
Record name | 1-(6-Hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol | |
CAS RN |
159325-84-5 |
Source
|
Record name | 1-(6-Hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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